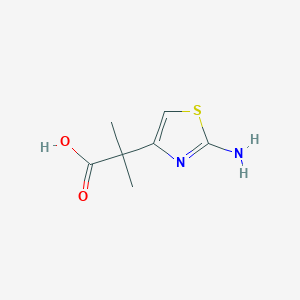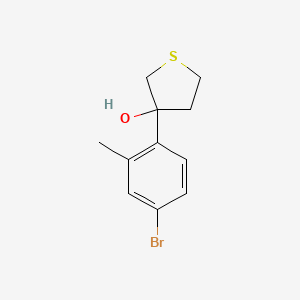
6-Chloro-2-ethyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-ethyl-3-nitropyridine is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a nitro group at the 3rd position of the pyridine ring. Nitropyridines are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-3-nitropyridine typically involves the nitration of 6-chloro-2-ethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and primary amines can be used under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 6-Chloro-2-ethyl-3-aminopyridine.
Oxidation: 6-Chloro-2-carboxy-3-nitropyridine or 6-Chloro-2-formyl-3-nitropyridine.
Scientific Research Applications
6-Chloro-2-ethyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals and dyes. It is also used as an intermediate in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl-3-nitropyridine depends on its chemical reactivity and the specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and ethyl groups can also influence the compound’s binding affinity to molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: Lacks the ethyl group at the 2nd position.
6-Chloro-3-nitropyridine: Lacks the ethyl group at the 2nd position.
2-Ethyl-3-nitropyridine: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-2-ethyl-3-nitropyridine is unique due to the combination of the chlorine atom, ethyl group, and nitro group on the pyridine ring. This unique substitution pattern imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-chloro-2-ethyl-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-5-6(10(11)12)3-4-7(8)9-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXGJWMVQAZYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B15262668.png)

amine](/img/structure/B15262674.png)
![tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B15262676.png)
![(2S)-2-[(2S)-2-Amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride](/img/structure/B15262696.png)





![N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B15262727.png)
![1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol](/img/structure/B15262729.png)

![7-hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one](/img/structure/B15262737.png)
